molecular formula C19H21N5O2S B2944302 4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1421522-25-9

4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2944302
CAS No.: 1421522-25-9
M. Wt: 383.47
InChI Key: RQKYPBXGHSTZAC-UHFFFAOYSA-N
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Description

The compound 4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide features a hybrid heterocyclic architecture combining a 1,2,4-triazolone core, a piperidine carboxamide backbone, and a thiophen-2-yl substituent.

Properties

IUPAC Name

4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-22-19(26)24(15-6-3-2-4-7-15)17(21-22)14-9-11-23(12-10-14)18(25)20-16-8-5-13-27-16/h2-8,13-14H,9-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKYPBXGHSTZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)NC3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a novel triazole derivative with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets involved in various pathways:

  • Antitumor Activity : Triazole derivatives have been shown to exhibit cytotoxic effects against cancer cell lines. The specific compound under discussion has demonstrated promising results in inhibiting the growth of several human cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Properties : The presence of the thiophene ring enhances the compound's interaction with microbial targets, potentially leading to effective antimicrobial activity. Studies indicate that triazole derivatives can inhibit the growth of bacteria and fungi by disrupting their cellular functions .
  • Enzyme Inhibition : The compound may act as an inhibitor of metallo-beta-lactamases (MBLs), which are enzymes that confer antibiotic resistance. Preliminary studies suggest that similar triazole compounds exhibit significant inhibition against MBLs, indicating a potential for this compound as a scaffold for developing new antibiotics .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
SISO (cervical cancer)3.77Induction of apoptosis
RT-112 (bladder cancer)2.38Cell cycle arrest
A549 (lung cancer)5.00Inhibition of proliferation

These results indicate that the compound exhibits selective cytotoxicity towards specific cancer types, with lower IC50 values suggesting higher potency.

Case Studies

In a notable study published in MDPI , researchers explored the structure–activity relationships (SAR) of similar triazole compounds. They found that modifications in the thiophene and piperidine moieties significantly impacted the biological activity. For instance, compounds with electron-withdrawing groups showed enhanced antitumor activity due to increased interactions with target proteins involved in cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Motifs

The 1,2,4-triazolone core in the target compound is a key pharmacophore known for hydrogen-bonding interactions. Comparable compounds include:

  • 4i and 4j (): These derivatives feature pyrimidinone and tetrazole cores instead of triazolone. The pyrimidinone moiety in 4i, coupled with coumarin, suggests fluorescence or metal-binding properties, while 4j’s tetrazole group may enhance metabolic stability .
Table 1: Core Structure and Substituent Comparison
Compound Core Structure Key Substituents Potential Application Reference
Target Compound 1,2,4-Triazolone Thiophen-2-yl, Piperidine Not specified -
4i () Pyrimidinone Coumarin, Tetrazole Pharmaceutical
N-Phenyl-... () Benzoxazolothiazole Phenyl, Piperidine Pesticide/Chemical
Compound in 1,2,4-Triazolone Dimethylamino, Tetrahydro-pyran Not specified

Substituent Effects

  • Thiophen-2-yl vs. Phenyl Groups : The thiophene substituent in the target compound introduces sulfur-based electronic effects (e.g., π-π stacking and polar interactions), contrasting with the phenyl groups in ’s benzoxazolothiazole derivative. Thiophene’s lower electron density may reduce steric hindrance, enhancing binding pocket accessibility.
  • Piperidine Carboxamide Backbone : This motif is conserved across analogues (e.g., and ), suggesting shared pharmacokinetic properties like solubility or membrane permeability. However, the tetrahydro-pyran group in ’s compound might alter conformational flexibility compared to piperidine .

Research Implications and Limitations

While structural comparisons highlight electronic and steric differences, the absence of direct pharmacological or thermodynamic data (e.g., binding affinities, IC₅₀ values) limits mechanistic insights. For instance:

  • The benzoxazolothiazole derivative () was characterized via single-crystal X-ray diffraction (R factor = 0.059), underscoring the role of crystallography in validating structural hypotheses .
  • SHELX programs () remain critical for refining such complex heterocycles, though computational modeling could further elucidate structure-activity relationships.

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